molecular formula C36H30N2O6 B11534867 2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone

Cat. No.: B11534867
M. Wt: 586.6 g/mol
InChI Key: ZROUANUJFOYOMA-UHFFFAOYSA-N
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Description

2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone is a complex organic compound with a unique structure that includes multiple aromatic rings and a fused isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as formaldehyde and N-arylpiperazines .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .

Chemical Reactions Analysis

Types of Reactions

2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups such as nitro or halogen groups .

Mechanism of Action

The mechanism of action of 2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as cyclooxygenases, by binding to their active sites and preventing substrate access . This inhibition can lead to reduced production of pro-inflammatory mediators and decreased oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,8-bis(4-methoxyphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone apart is its unique combination of aromatic rings and fused isoindole core, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C36H30N2O6

Molecular Weight

586.6 g/mol

IUPAC Name

5,14-bis(4-methoxyphenyl)-9-phenyl-5,14-diazapentacyclo[9.5.2.02,10.03,7.012,16]octadeca-9,17-diene-4,6,13,15-tetrone

InChI

InChI=1S/C36H30N2O6/c1-43-22-12-8-20(9-13-22)37-33(39)27-18-26(19-6-4-3-5-7-19)28-24-16-17-25(29(28)32(27)36(37)42)31-30(24)34(40)38(35(31)41)21-10-14-23(44-2)15-11-21/h3-17,24-25,27,29-32H,18H2,1-2H3

InChI Key

ZROUANUJFOYOMA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3CC(=C4C5C=CC(C4C3C2=O)C6C5C(=O)N(C6=O)C7=CC=C(C=C7)OC)C8=CC=CC=C8

Origin of Product

United States

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